Cas no 2361635-55-2 (1H-1,2,4-Triazole-3-methanamine, 5-amino-N-methyl-, hydrochloride (1:2))

1H-1,2,4-トリアゾール-3-メタナミン、5-アミノ-N-メチル-、塩酸塩(1:2)は、有機合成化学において重要な中間体として利用される化合物です。この化合物は、1,2,4-トリアゾール骨格にアミノ基とメチルアミノ基が導入された構造を持ち、高い反応性と多様な官能基との反応性を有します。塩酸塩としての形態は、取り扱いや保存の安定性に優れ、水溶性が向上しているため、実験操作が容易です。医薬品や農薬の合成中間体としての応用が期待され、特にヘテロ環化合物の構築に有用です。純度が高く、再現性のある反応を可能にするため、研究開発分野で重宝されます。

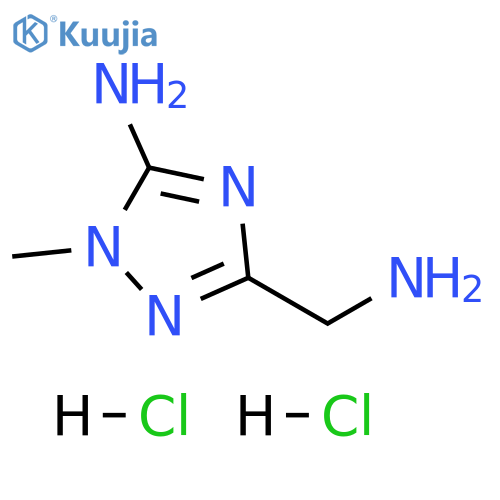

2361635-55-2 structure

商品名:1H-1,2,4-Triazole-3-methanamine, 5-amino-N-methyl-, hydrochloride (1:2)

1H-1,2,4-Triazole-3-methanamine, 5-amino-N-methyl-, hydrochloride (1:2) 化学的及び物理的性質

名前と識別子

-

- EN300-7431799

- Z3767381039

- 2361635-55-2

- 5-(Methylaminomethyl)-1H-1,2,4-triazol-3-amine;dihydrochloride

- 5-[(methylamino)methyl]-4H-1,2,4-triazol-3-amine dihydrochloride

- 1H-1,2,4-Triazole-3-methanamine, 5-amino-N-methyl-, hydrochloride (1:2)

-

- インチ: 1S/C4H9N5.2ClH/c1-9-4(6)7-3(2-5)8-9;;/h2,5H2,1H3,(H2,6,7,8);2*1H

- InChIKey: KMNGFRNPZPZDRK-UHFFFAOYSA-N

- ほほえんだ: N1(C)C(N)=NC(CN)=N1.[H]Cl.[H]Cl

計算された属性

- せいみつぶんしりょう: 199.0391508g/mol

- どういたいしつりょう: 199.0391508g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 5

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 85

- 共有結合ユニット数: 3

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 79.6Ų

1H-1,2,4-Triazole-3-methanamine, 5-amino-N-methyl-, hydrochloride (1:2) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7431799-0.05g |

5-[(methylamino)methyl]-4H-1,2,4-triazol-3-amine dihydrochloride |

2361635-55-2 | 95.0% | 0.05g |

$135.0 | 2025-03-11 | |

| Enamine | EN300-7431799-0.1g |

5-[(methylamino)methyl]-4H-1,2,4-triazol-3-amine dihydrochloride |

2361635-55-2 | 95.0% | 0.1g |

$202.0 | 2025-03-11 | |

| 1PlusChem | 1P028KD1-100mg |

5-[(methylamino)methyl]-4H-1,2,4-triazol-3-aminedihydrochloride |

2361635-55-2 | 95% | 100mg |

$303.00 | 2024-05-23 | |

| 1PlusChem | 1P028KD1-2.5g |

5-[(methylamino)methyl]-4H-1,2,4-triazol-3-aminedihydrochloride |

2361635-55-2 | 95% | 2.5g |

$1548.00 | 2024-05-23 | |

| Aaron | AR028KLD-50mg |

5-[(methylamino)methyl]-4H-1,2,4-triazol-3-aminedihydrochloride |

2361635-55-2 | 95% | 50mg |

$211.00 | 2025-02-16 | |

| 1PlusChem | 1P028KD1-5g |

5-[(methylamino)methyl]-4H-1,2,4-triazol-3-aminedihydrochloride |

2361635-55-2 | 95% | 5g |

$2261.00 | 2024-05-23 | |

| Aaron | AR028KLD-2.5g |

5-[(methylamino)methyl]-4H-1,2,4-triazol-3-aminedihydrochloride |

2361635-55-2 | 95% | 2.5g |

$1678.00 | 2025-02-16 | |

| Aaron | AR028KLD-10g |

5-[(methylamino)methyl]-4H-1,2,4-triazol-3-aminedihydrochloride |

2361635-55-2 | 95% | 10g |

$3653.00 | 2023-12-15 | |

| 1PlusChem | 1P028KD1-1g |

5-[(methylamino)methyl]-4H-1,2,4-triazol-3-aminedihydrochloride |

2361635-55-2 | 95% | 1g |

$821.00 | 2024-05-23 | |

| Enamine | EN300-7431799-0.5g |

5-[(methylamino)methyl]-4H-1,2,4-triazol-3-amine dihydrochloride |

2361635-55-2 | 95.0% | 0.5g |

$480.0 | 2025-03-11 |

1H-1,2,4-Triazole-3-methanamine, 5-amino-N-methyl-, hydrochloride (1:2) 関連文献

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

2361635-55-2 (1H-1,2,4-Triazole-3-methanamine, 5-amino-N-methyl-, hydrochloride (1:2)) 関連製品

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量